Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative with a unique structure that includes a methoxy group at the 4-position, two methyl groups at the 6 and 8 positions, and an ethyl ester group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Hydrolysis using aqueous sodium hydroxide or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.
Reduction: Formation of 4-methoxy-6,8-dimethylquinoline-3-carboxylate.
Substitution: Formation of 4-methoxy-6,8-dimethylquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the production of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The methoxy and ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the ester group makes it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C15H17NO3 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-5-19-15(17)12-8-16-13-10(3)6-9(2)7-11(13)14(12)18-4/h6-8H,5H2,1-4H3 |
InChI Key |
DMCGJJHCENBDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)OC |
Origin of Product |
United States |
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